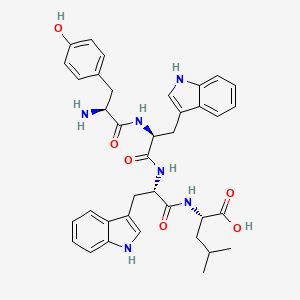![molecular formula C30H35N3O B14217684 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea CAS No. 821008-04-2](/img/structure/B14217684.png)
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N'-phenyl-N-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by a piperidine ring substituted with a diphenylpropyl group and a phenyl group, making it a versatile molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea typically involves the reaction of piperidine derivatives with appropriate phenyl and diphenylpropyl reagents. One common method includes the use of N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides and N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas as intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as the CCR5 chemokine receptor. By binding to this receptor, the compound can modulate its activity, potentially leading to therapeutic effects in conditions like HIV .
Comparación Con Compuestos Similares
Similar Compounds
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-2-phenylacetamides
- N-alkyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N’-benzylureas
Uniqueness
N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N’-phenyl-N-prop-2-en-1-ylurea is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
821008-04-2 |
|---|---|
Fórmula molecular |
C30H35N3O |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-3-phenyl-1-prop-2-enylurea |
InChI |
InChI=1S/C30H35N3O/c1-2-21-33(30(34)31-27-16-10-5-11-17-27)28-18-22-32(23-19-28)24-20-29(25-12-6-3-7-13-25)26-14-8-4-9-15-26/h2-17,28-29H,1,18-24H2,(H,31,34) |
Clave InChI |
GQOOTJLFAHNWHQ-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)
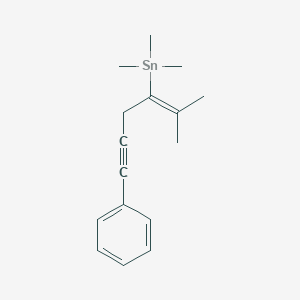
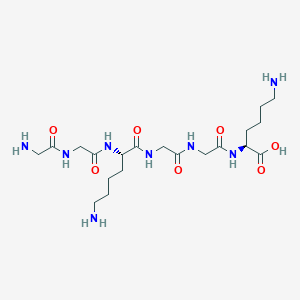
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
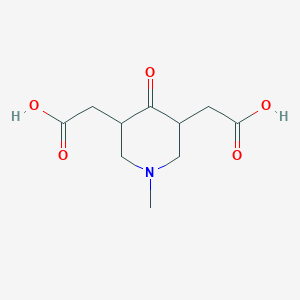

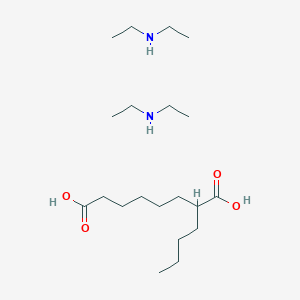


![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B14217671.png)
![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)
